N,N-Bis-(2-hydroxyethyl)-triacetonediamine
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Overview
Description
N,N-Bis-(2-hydroxyethyl)-triacetonediamine is an organic compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two hydroxyethyl groups attached to a triacetonediamine backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(2-hydroxyethyl)-triacetonediamine typically involves the reaction of triacetonediamine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc-doped calcium oxide nanospheroids, which facilitates the formation of the desired product . The reaction conditions include a temperature range of 90-140°C and a reaction time of 30 minutes to several hours, depending on the specific method used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient catalysts to ensure high yield and purity of the product. The reaction is optimized to minimize energy consumption and maximize the conversion rate of the starting materials .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis-(2-hydroxyethyl)-triacetonediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds. These products have diverse applications in different fields .
Scientific Research Applications
N,N-Bis-(2-hydroxyethyl)-triacetonediamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis-(2-hydroxyethyl)-triacetonediamine involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups facilitate the formation of hydrogen bonds with target molecules, enhancing the compound’s reactivity and specificity. The compound can also act as a chelating agent, binding to metal ions and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis-(2-hydroxyethyl)ethylenediamine: Similar structure but different backbone, leading to different chemical properties.
N,N-Bis-(2-hydroxyethyl)taurine: Contains a sulfonic acid group, making it more soluble in water and useful in different applications.
N,N-Bis-(2-hydroxyethyl)oleamide: Contains an oleic acid moiety, making it more hydrophobic and suitable for use in non-aqueous systems.
Uniqueness
N,N-Bis-(2-hydroxyethyl)-triacetonediamine is unique due to its triacetonediamine backbone, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C13H28N2O2 |
---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)14-12)15(5-7-16)6-8-17/h11,14,16-17H,5-10H2,1-4H3 |
InChI Key |
UUFAIPPYEQNTLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(CCO)CCO)C |
Origin of Product |
United States |
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